7-hydroxy-6-methyl-8-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
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Overview
Description
7-hydroxy-6-methyl-8-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one is a complex organic compound that belongs to the class of hydroxycoumarins. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a hydroxycoumarin core. Hydroxycoumarins are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-6-methyl-8-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one typically involves the Mannich reaction, which is a three-component condensation reaction. The starting materials include a hydroxycoumarin derivative, formaldehyde, and pyrrolidine. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry approaches to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-6-methyl-8-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the hydroxycoumarin core .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with potentially unique biological activities .
Scientific Research Applications
7-hydroxy-6-methyl-8-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiproliferative agent in cancer research.
Medicine: Investigated for its anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of 7-hydroxy-6-methyl-8-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the pyrrolidine ring can interact with enzyme active sites. These interactions can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6,7-dihydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one
- 8-(diethylamine)-6,7-dihydroxy-4-methyl-2H-chromen-2-one
- 6,7-dihydroxy-4-methyl-8-(pyrrolidine-1-methyl)-2H-chromen-2-one
Uniqueness
Compared to similar compounds, 7-hydroxy-6-methyl-8-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one is unique due to its specific substitution pattern and the presence of the pyrrolidine ring.
Properties
IUPAC Name |
7-hydroxy-6-methyl-8-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-11-16(20)12(10-19-7-2-3-8-19)9-15-13-5-4-6-14(13)18(21)22-17(11)15/h9,20H,2-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBQSPVJSOOUBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=C1OC(=O)C3=C2CCC3)CN4CCCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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